1-[2-(2-Chloroethoxy)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
90919-14-5 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[2-(2-chloroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3 |
InChI Key |
FZXVDBULFTUKTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCCl |
Origin of Product |
United States |
Contextual Significance Within Contemporary Organic Chemistry Research
In the landscape of modern organic chemistry, 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is recognized primarily as a versatile synthetic intermediate. researchgate.net Its significance stems from the presence of two distinct reactive sites: the electrophilic carbonyl carbon of the ethanone (B97240) group and the electrophilic carbon of the chloroethoxy group. This bifunctional nature allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds.
The contemporary relevance of this compound is highlighted by its application in the synthesis of 1,4-benzoxazepine (B8686809) derivatives. researchgate.net These seven-membered heterocyclic scaffolds are of considerable interest in medicinal chemistry due to their presence in various biologically active molecules. nih.gov The reaction of this compound with primary aliphatic amines can lead to the formation of 4-alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepines. researchgate.net This specific synthetic utility underscores the compound's importance in providing access to valuable molecular architectures for drug discovery and development.
The chloroethoxy moiety, in particular, enhances the compound's reactivity and potential for various substitution reactions. This functional group can be targeted by a wide array of nucleophiles, allowing for the introduction of diverse functionalities into the final product. This adaptability is a key aspect of its utility in modern synthetic strategies that prioritize efficiency and molecular diversity.
Historical Trajectory of Research on Arylethanone and Haloethoxy Compounds
The academic interest in 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one is built upon a rich history of research into its constituent chemical classes: arylethanones and haloethoxy compounds. The development of synthetic methods for these classes of molecules has been pivotal to the advancement of organic chemistry.
The synthesis of arylethanones, such as the core structure of this compound, is historically rooted in the Friedel-Crafts acylation reaction, discovered by Charles Friedel and James Crafts in 1877. wikipedia.org This reaction, which involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, remains a fundamental method for the preparation of aryl ketones. sigmaaldrich.com Over the decades, numerous advancements and variations of the Friedel-Crafts acylation have been developed to improve yields, selectivity, and substrate scope, and to employ more environmentally benign catalysts. ijpcbs.com
The introduction of the haloethoxy group, on the other hand, is closely tied to the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.org This reaction, which proceeds via an SN2 mechanism between an alkoxide and a primary alkyl halide, has been a cornerstone for the formation of ether linkages. byjus.com The ability to create haloalkoxyarenes through variations of this method has been crucial for introducing these functional groups, which can act as key handles for further synthetic transformations in the construction of complex molecules, including pharmaceuticals. francis-press.com The evolution of these two seminal reactions has provided the foundational synthetic logic for accessing molecules like this compound.
Scope and Defined Research Objectives for 1 2 2 Chloroethoxy Phenyl Ethan 1 One Studies
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. google.comyoutube.com This process allows for the logical design of a synthetic route. leah4sci.comairitilibrary.comdeanfrancispress.com
The retrosynthetic analysis of this compound identifies two primary disconnections: the carbon-oxygen (C-O) ether linkage and the carbon-carbon (C-C) bond of the acetyl group to the aromatic ring.
Disconnection of the C-O Ether Bond: The ether linkage can be disconnected via a Williamson ether synthesis approach. This leads to two synthons: a 2-acetylphenoxide anion and a 2-chloroethyl cation. The corresponding synthetic equivalents are 2'-hydroxyacetophenone (B8834) and a 2-chloroethyl halide (e.g., 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane).
Disconnection of the C-C Acetyl Bond: The bond between the acetyl group and the phenyl ring can be disconnected through a Friedel-Crafts acylation or a related reaction. This suggests that 2'-hydroxyacetophenone can be derived from phenol (B47542). A common method to achieve this ortho-acylation is the Fries rearrangement of phenyl acetate (B1210297). researchgate.netajchem-a.com
This analysis suggests a plausible two-step synthetic pathway: the synthesis of the 2'-hydroxyacetophenone precursor followed by the introduction of the 2-chloroethoxy side chain.
Established and Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, a multi-step synthesis is the most common approach for preparing this compound. This typically involves the formation of a phenylpropanone precursor followed by etherification.
While direct Friedel-Crafts acylation of chloroethoxybenzene could be envisioned, controlling the regioselectivity to obtain the ortho-isomer is challenging. A more reliable and widely used strategy involves the synthesis of 2'-hydroxyacetophenone as a key intermediate. The Fries rearrangement of phenyl acetate is a classic and effective method for this transformation. researchgate.netajchem-a.comorgsyn.org
In the Fries rearrangement, phenyl acetate is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which promotes the migration of the acetyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring. researchgate.netjocpr.com The ratio of the ortho to para isomers can be influenced by reaction conditions such as temperature and solvent. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield more of the ortho-isomer, 2'-hydroxyacetophenone. ajchem-a.com
The general reaction is as follows:
Phenyl Acetate → (AlCl₃, heat) → 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone
The introduction of the 2-chloroethoxy group onto the 2'-hydroxyacetophenone core is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemeurope.comkhanacademy.org This reaction involves the deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkylating agent such as 1-bromo-2-chloroethane or 1,2-dichloroethane. wikipedia.orgfrancis-press.com
The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are commonly used to ensure complete deprotonation of the phenol. edubirdie.com The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to enhance the rate of the Sₙ2 reaction. chemeurope.com
A specific literature procedure involves the reaction of 2'-hydroxyacetophenone with 1-bromo-2-chloroethane in the presence of a base. The phenoxide formed attacks the carbon bearing the bromine atom, as the C-Br bond is more labile than the C-Cl bond, to yield this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2'-Hydroxyacetophenone | 1-Bromo-2-chloroethane | Sodium Hydroxide | Ethanol (B145695)/Water | This compound |
It is important to note that the presence of the ortho-acetyl group can introduce steric hindrance, which may slow down the rate of the etherification reaction compared to unhindered phenols. acs.orgnih.govresearchgate.netgoogle.com
A common multi-step pathway for the synthesis of this compound is a two-step process:
Fries Rearrangement: Phenyl acetate is rearranged to 2'-hydroxyacetophenone using a Lewis acid catalyst.
Williamson Ether Synthesis: The resulting 2'-hydroxyacetophenone is then etherified with a suitable 2-chloroethylating agent.
Optimization Strategies:
Fries Rearrangement:
Catalyst: While AlCl₃ is traditional, other Lewis acids can be explored to improve yield and regioselectivity. researchgate.net
Temperature Control: Careful control of the reaction temperature is essential to maximize the yield of the desired ortho-isomer. ajchem-a.com
Solvent: The choice of solvent can influence the isomer ratio. ajchem-a.com
Williamson Ether Synthesis:
Base Selection: Using a strong, non-nucleophilic base can minimize side reactions.
Alkylating Agent: Using a more reactive alkylating agent, such as 2-chloroethyl tosylate, could potentially improve reaction times and yields.
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous phenoxide and the organic alkylating agent, leading to improved efficiency.
Advanced Catalytic Methods in this compound Synthesis
While the classical methods described above are robust, modern catalytic approaches offer potential advantages in terms of milder reaction conditions, higher efficiency, and broader substrate scope.
C-C Bond Formation: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While the Fries rearrangement is effective for synthesizing 2'-hydroxyacetophenone, alternative approaches could involve the direct acylation of a protected phenol using transition metal catalysis. However, for this specific transformation, the Fries rearrangement remains a more direct and atom-economical choice.
C-O Bond Formation: Transition metal-catalyzed methods for the formation of aryl ethers have emerged as powerful alternatives to the Williamson ether synthesis, particularly for challenging substrates. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds. acs.orgorganic-chemistry.org These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. nih.govacs.org This methodology could potentially be applied to the synthesis of this compound by coupling 2-chloro- or 2-bromoacetophenone (B140003) with 2-chloroethanol. This approach would reverse the synthetic strategy, forming the C-C bond first.
Nickel Catalysis: Nickel catalysts have also been shown to be effective for C-O bond formation and can be a more cost-effective alternative to palladium. researchgate.netyoutube.com Nickel-catalyzed cross-coupling reactions can tolerate a wide range of functional groups and have been used to synthesize diaryl ethers and alkyl aryl ethers. oaepublish.com The application of nickel catalysis to the synthesis of the target molecule could involve the coupling of an ortho-haloacetophenone with 2-chloroethanol.
| Catalyst System | Coupling Partners | Potential Advantages |
| Palladium/Phosphine Ligand | 2-Bromoacetophenone + 2-Chloroethanol | Milder reaction conditions, high functional group tolerance. |
| Nickel/Ligand | 2-Chloroacetophenone + 2-Chloroethanol | Lower catalyst cost, high reactivity. |
These advanced catalytic methods, while not yet specifically reported for the synthesis of this compound, represent a promising area for future research and process optimization.
Organocatalytic Applications in Chloroethoxy Arylethanone Synthesis
The synthesis of aryl ethers, including chloroethoxy arylethanones, is predominantly achieved via the Williamson ether synthesis. While classic organocatalysis involving mechanisms like enamine or iminium ion activation is not the primary route for this specific O-alkylation, the principles of using small organic molecules to catalyze reactions are well-represented by phase-transfer catalysis (PTC). Phase-transfer catalysts are organic salts that facilitate the migration of a reactant from one phase into another where the reaction can occur, thereby accelerating the reaction rate.
In the context of synthesizing this compound, the key reaction is the etherification of 2'-hydroxyacetophenone. Phase-transfer catalysts, such as quaternary ammonium salts, are instrumental in this process. The catalyst transports the phenoxide ion (formed by the deprotonation of 2'-hydroxyacetophenone by a base) from the aqueous or solid phase into the organic phase containing the alkylating agent (e.g., 1-bromo-2-chloroethane or 1,2-dichloroethane). This overcomes the insolubility of the nucleophile in the organic solvent, enabling the nucleophilic substitution to proceed efficiently.
A typical synthesis involves reacting 2-acetylphenol with an excess of an agent like 1,2-dichloroethane in a biphasic system of an organic solvent and aqueous sodium hydroxide, using tetrabutylammonium bromide as the phase-transfer catalyst. researchgate.net The catalyst facilitates the transfer of the hydroxide or phenoxide ion into the organic phase, leading to the formation of the desired ether. mdma.chptfarm.plcrdeepjournal.org The efficiency of these catalysts allows the reaction to proceed under milder conditions than would otherwise be possible.
Table 1: Phase-Transfer Catalysts in the Synthesis of Aryl Ethers
| Catalyst Type | Example Catalyst | Role in Synthesis | Key Advantages |
|---|---|---|---|
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Transfers phenoxide anion from aqueous/solid phase to organic phase. | High efficiency, mild reaction conditions, applicable to various substrates. princeton.edu |
| Quaternary Phosphonium (B103445) Salts | Tetrabutylphosphonium bromide | Similar to quaternary ammonium salts, facilitates interphase anion transport. | Often shows greater thermal stability than ammonium salt counterparts. crdeepjournal.org |
| Crown Ethers | 18-Crown-6 | Solubilizes alkali metal cations (e.g., K+) in the organic phase, activating the associated anion. | High catalytic activity, but often more expensive and toxic. |
While these phase-transfer agents are not organocatalysts in the strictest modern definition, their function as catalytic organic molecules highlights an important strategy in the synthesis of chloroethoxy arylethanones.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. Key areas of focus include alternative reaction conditions and improving process efficiency.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. For the Williamson ether synthesis, solvent-free approaches have proven effective. researchgate.net These methods typically involve the reaction of a phenol with an alkylating agent in the presence of a solid base, such as potassium carbonate or sodium bicarbonate, without any liquid medium. researchgate.net The reactants are mixed and heated, often leading to a melt phase where the reaction occurs. This approach simplifies work-up procedures, reduces waste, and can lead to higher purity products. The use of quaternary ammonium salts can also facilitate O-alkylation under solventless conditions. researchgate.net
The use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products. anton-paar.com
Microwave-Assisted Synthesis: Microwave heating is characterized by the direct and efficient transfer of energy to polar molecules in the reaction mixture, resulting in rapid and uniform heating. anton-paar.com This technique can reduce reaction times for the Williamson ether synthesis from hours to minutes. researchgate.netsemanticscholar.org For instance, microwave-assisted methods have been successfully applied to the synthesis of various aryl ethers and related heterocyclic compounds derived from precursors like 1-(2-hydroxyphenyl)ethanone. scholarsresearchlibrary.comfinechemicals.com.cn The rapid heating minimizes the formation of byproducts that can occur during prolonged heating under conventional methods.
Ultrasonic-Assisted Synthesis (Sonochemistry): Ultrasound promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. lew.ro Sonication has been shown to significantly accelerate the Williamson ether synthesis, often increasing yields and allowing for milder reaction conditions. lew.roorganic-chemistry.org The combination of microwave and ultrasound irradiation has been reported as a particularly efficient method for conducting Williamson ether synthesis in the absence of phase-transfer catalysts, further enhancing the green credentials of the process. researchgate.net
Table 2: Comparison of Conventional and Green Synthesis Protocols for Etherification
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasonic-Assisted |
|---|---|---|---|
| Reaction Time | Hours to days researchgate.net | Minutes anton-paar.comfinechemicals.com.cn | Minutes to hours lew.ro |
| Energy Input | Indirect, slow heating | Direct, rapid heating | High-energy cavitation lew.ro |
| Yield | Moderate to high | Often higher | Generally improved lew.ro |
| Byproduct Formation | Can be significant | Often reduced | Minimized |
| Solvent Use | Often requires high-boiling point solvents | Enables use of fewer or no solvents | Promotes efficiency in various media |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org The Williamson ether synthesis, being a substitution reaction, inherently generates stoichiometric byproducts, which lowers its atom economy compared to addition or rearrangement reactions.
The synthesis of this compound from 2'-hydroxyacetophenone and 1-bromo-2-chloroethane using sodium hydroxide can be represented as:
C₈H₈O₂ + C₂H₄BrCl + NaOH → C₁₀H₁₁ClO₂ + NaBr + H₂O
The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 3: Atom Economy Calculation for the Synthesis of this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | Reactant |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.44 | Reactant |
| Sodium Hydroxide | NaOH | 40.00 | Reactant |
| Total Reactant MW | 319.59 | ||
| This compound | C₁₀H₁₁ClO₂ | 198.65 | Desired Product |
| Sodium Bromide | NaBr | 102.89 | Byproduct |
Calculation: % Atom Economy = (198.65 / 319.59) x 100 ≈ 62.16%
Derivatization and Functionalization Strategies for 1 2 2 Chloroethoxy Phenyl Ethan 1 One
Synthesis of Libraries of Analogues Based on 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one
The generation of analogue libraries from this compound is achieved by systematically modifying its three key structural components.
Structural Modifications at the Ethanone (B97240) Moiety
The ethanone group is a prime site for chemical transformation, enabling the introduction of significant structural diversity. Standard ketone chemistry can be employed to generate a variety of derivatives.
One notable transformation is the Willgerodt-Kindler reaction , which converts aryl alkyl ketones into the corresponding thioamides. wikipedia.orgorganic-chemistry.orgsemanticscholar.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid, effectively shifting the carbonyl functionality to the terminal position of the alkyl chain.
| Reaction | Reagents and Conditions | Product Type |
| Willgerodt-Kindler Reaction | Sulfur, Morpholine, Heat | Arylthioacetamide derivative |
| Wittig Reaction | Phosphonium (B103445) ylide (e.g., Ph3P=CH2), Strong base (e.g., n-BuLi) | 1-[2-(2-Chloroethoxy)phenyl]-1-alkene derivative |
| α-Diazoketone Formation | e.g., via reaction with a diazoalkane precursor | 2-Diazo-1-[2-(2-chloroethoxy)phenyl]ethan-1-one |
Another powerful method for modifying the ethanone moiety is the Wittig reaction . This reaction converts ketones into alkenes by reacting them with a phosphonium ylide. wikipedia.orglumenlearning.commasterorganicchemistry.com The nature of the ylide determines the structure of the resulting alkene, allowing for the introduction of a wide range of substituents.
Furthermore, the ethanone group can be converted into an α-diazoketone. For instance, a related compound, 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone, has been synthesized and used in intramolecular cyclization reactions. scielo.org.mx This transformation opens up pathways to various carbenoid-mediated reactions.
Chemical Transformations of the Chloroethoxy Chain
The chloroethoxy side chain possesses a reactive terminal chloride, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups.
A common transformation is the reaction with sodium azide (B81097) to introduce an azido (B1232118) group, forming 1-[2-(2-azidoethoxy)phenyl]ethanone. The azide can then be further modified, for example, through reduction to an amine or by participation in click chemistry reactions.
| Nucleophile | Reagents and Conditions | Product Type |
| Primary Amines (R-NH2) | Heat | 4-Alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepine |
| Sodium Azide (NaN3) | e.g., DMF, Heat | 1-[2-(2-Azidoethoxy)phenyl]ethan-1-one |
| Various Nucleophiles (Nu-) | Appropriate solvent and conditions | 1-[2-(2-Nu-ethoxy)phenyl]ethan-1-one |
A particularly significant reaction of the chloroethoxy chain is its participation in intramolecular cyclization. When this compound (also known as 2-(2'-chloroethoxy)-acetophenone) is reacted with non-hindered primary aliphatic amines, it leads to the formation of 4-alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepines. researchgate.net This reaction proceeds through initial N-alkylation followed by an intramolecular cyclization involving the enolate of the ketone.
Substitutions and Functionalizations on the Phenyl Ring
The aromatic phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ortho-alkoxy group and the meta-acetyl group—play a crucial role in determining the position of the incoming electrophile. The alkoxy group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The interplay of these effects will govern the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Nitration : Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. researchgate.netgoogle.comquora.comgoogle.comdigitellinc.com
Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as Br2 or Cl2 with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com
Friedel-Crafts Acylation/Alkylation : Introduction of an acyl or alkyl group, although the deactivating nature of the acetyl group might render the ring less reactive towards these reactions.
The precise location of substitution will depend on the specific reaction conditions and the relative directing strengths of the two substituents. Generally, the positions ortho and para to the activating alkoxy group (and meta to the deactivating acetyl group) would be the most likely sites for substitution.
| Reaction | Typical Reagents | Potential Product |
| Nitration | HNO3, H2SO4 | Nitro-1-[2-(2-chloroethoxy)phenyl]ethan-1-one |
| Bromination | Br2, FeBr3 | Bromo-1-[2-(2-chloroethoxy)phenyl]ethan-1-one |
Post-Synthetic Functionalization of this compound
This compound serves as a valuable precursor for the synthesis of more complex molecular architectures, most notably heterocyclic ring systems.
Formation of Heterocyclic Rings from this compound Precursors
As previously mentioned, one of the most well-documented applications of this compound is its use in the synthesis of 1,4-benzoxazepine (B8686809) derivatives. The reaction with primary amines yields 4-alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepines, which can be further hydrogenated to the corresponding 5-methyl derivatives. researchgate.net This intramolecular cyclization is a powerful tool for constructing this important heterocyclic scaffold.
Furthermore, studies on the analogous 2-(2-bromoethoxy)-acetophenones have shown that under basic conditions (e.g., lithium diisopropylamide or sodium hydride), they undergo intramolecular cyclization to form 3,4-dihydro wikipedia.orgbenzoxepin-5(2H)-ones, also known as homochromanones. researchgate.net This suggests that this compound could potentially undergo a similar cyclization to yield the corresponding benzoxepinone.
| Reactant | Reagents and Conditions | Heterocyclic Product |
| This compound | Primary amine (R-NH2) | 4-Alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepine |
| 2-(2-Bromoethoxy)-acetophenone | LDA or NaH in THF | 3,4-Dihydro wikipedia.orgbenzoxepin-5(2H)-one |
Polymerization Initiators and Material Science Applications
While specific examples of this compound being used as a polymerization initiator are not prevalent in the reviewed literature, its chemical structure suggests a potential application in this field. Specifically, the presence of an alkyl chloride moiety makes it a candidate for use as an initiator in Atom Transfer Radical Polymerization (ATRP). nih.govnih.gov
ATRP is a controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate a dormant polymer chain, which is typically terminated with a halogen atom. A wide variety of functional initiators can be used in ATRP to introduce specific end-groups into the resulting polymers. cmu.edu The this compound molecule could theoretically initiate the polymerization of various monomers, leading to polymers with a 1-(2-ethanone)phenylethoxy terminal group. This functional end-group could then be used for further post-polymerization modifications. However, further research is needed to explore and validate this potential application.
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 2 Chloroethoxy Phenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule in the solution state. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei (primarily ¹H and ¹³C), a complete structural map can be assembled.
Based on the known structure, the following ¹H and ¹³C NMR signals are predicted for 1-[2-(2-chloroethoxy)phenyl]ethan-1-one.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~2.6 | Singlet (s) | - | 3H | -C(=O)CH₃ |
| H-b | ~3.9 | Triplet (t) | ~6.0 | 2H | -OCH₂CH₂Cl |
| H-c | ~4.3 | Triplet (t) | ~6.0 | 2H | -OCH₂CH₂Cl |
| Ar-H | ~7.0 - 7.8 | Multiplet (m) | - | 4H | Aromatic Protons |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-a | ~30 | -C(=O)CH₃ |
| C-b | ~42 | -OCH₂CH₂Cl |
| C-c | ~69 | -OCH₂CH₂Cl |
| C-Ar | ~115 - 135 | Aromatic CH carbons |
| C-Ar (quaternary) | ~130, ~157 | Aromatic C-C=O, C-O |
| C=O | ~200 | Ketone Carbonyl |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals predicted above and establishing the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be critical in confirming the chloroethoxy fragment by showing a cross-peak between the two triplet signals (H-b and H-c). It would also reveal the coupling network among the four adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon to which it is attached. It provides a direct link between the ¹H and ¹³C spectra, confirming which carbon signal corresponds to which proton signal. For instance, the singlet at ~2.6 ppm would correlate to the methyl carbon at ~30 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for assembling the molecular fragments by showing correlations between protons and carbons over two to three bonds. Key correlations would include the methyl protons (H-a) to the carbonyl carbon (C=O) and the adjacent aromatic carbon, as well as the ether methylene (B1212753) protons (H-c) to the aromatic carbon they are attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the ether methylene protons (H-c) and the aromatic proton at the C3 position, providing definitive proof of the ortho-substitution pattern of the phenyl ring.
Interactive Table: Predicted Key 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |
| COSY | H-b (~3.9 ppm) | H-c (~4.3 ppm) | Confirms -CH₂CH₂- connectivity |
| HSQC | H-a (~2.6 ppm) | C-a (~30 ppm) | Direct H-C bond of methyl group |
| H-b (~3.9 ppm) | C-b (~42 ppm) | Direct H-C bond of -CH₂Cl group | |
| H-c (~4.3 ppm) | C-c (~69 ppm) | Direct H-C bond of -OCH₂- group | |
| HMBC | H-a (~2.6 ppm) | C=O (~200 ppm) | Connects methyl to carbonyl |
| H-c (~4.3 ppm) | Aromatic C-O (~157 ppm) | Connects ethoxy group to phenyl ring | |
| NOESY | H-c (~4.3 ppm) | Aromatic H at C3 | Confirms ortho-substitution and conformation |
For more detailed analysis, advanced pulse sequences could be employed. For example, a 1D-TOCSY (Total Correlation Spectroscopy) experiment could be used to irradiate a single aromatic proton and reveal the entire spin system of the aromatic ring, simplifying the analysis of the overlapping multiplet. Selective 1D-NOE (Nuclear Overhauser Effect) experiments could provide more quantitative information about the spatial proximity between the chloroethoxy side chain and the acetyl group, offering insights into the molecule's preferred conformation in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C10H11ClO2. HRMS would be used to confirm this composition.
Interactive Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Theoretical Exact Mass [M] | 198.04476 |
| Theoretical m/z for [M+H]⁺ | 199.05258 |
| Theoretical m/z for [M+Na]⁺ | 221.03453 |
The presence of a chlorine atom would be confirmed by the characteristic isotopic pattern, with peaks at M and M+2 in an approximate 3:1 ratio of intensity.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation to elucidate its structure. The fragmentation of this compound would likely proceed through several predictable pathways.
A primary fragmentation would be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the methyl radical (•CH₃) or the formation of the acetyl cation (CH₃CO⁺). Another major pathway would involve cleavage at the ether linkage.
Interactive Table: Predicted Major Mass Fragments
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 183 | [M - CH₃]⁺ | Loss of methyl radical from acetyl group |
| 155 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 137 | [C₈H₉O]⁺ | Loss of chloroethoxy radical (•OCH₂CH₂Cl) |
| 121 | [C₇H₅O₂]⁺ | Cleavage and rearrangement |
| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Properties
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the functional groups present.
IR spectroscopy measures the absorption of infrared radiation by molecules, with polar bonds typically producing strong signals. For this compound, the most prominent feature in the IR spectrum would be the intense absorption from the carbonyl (C=O) group of the ketone.
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, such as the C=C bonds within the aromatic ring.
Interactive Table: Predicted Vibrational Spectroscopy Frequencies
| Functional Group / Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| Aromatic C-H Stretch | ~3100 - 3000 | Strong | Multiple weak to medium bands |
| Aliphatic C-H Stretch | ~2980 - 2850 | Strong | Methyl and methylene stretches |
| Carbonyl (C=O) Stretch | ~1685 (Very Strong) | Medium | Characteristic of an aryl ketone |
| Aromatic C=C Stretch | ~1600, ~1580, ~1470 | Strong | Ring breathing modes |
| C-O-C Asymmetric Stretch | ~1250 (Strong) | Weak | Ether linkage |
| C-O-C Symmetric Stretch | ~1040 (Medium) | Medium | Ether linkage |
| Aromatic C-H Out-of-Plane Bend | ~760 (Strong) | Weak | Indicative of 1,2-disubstitution |
| C-Cl Stretch | ~700 (Medium) | Strong | Chloroalkane group |
The combination of a very strong IR band around 1685 cm⁻¹ and strong Raman signals for the aromatic ring would provide compelling evidence for the molecule's core structure as an aromatic ketone.
X-ray Crystallography for Solid-State Structure Determination of this compound
A study published in 2015 detailed the crystal structure of this compound. scispace.comresearchgate.net The compound was crystallized and analyzed, revealing its molecular and crystal structure. The crystallographic data confirmed the compound's chemical formula as C₁₀H₁₁ClO₂ and provided precise measurements of its unit cell parameters. scispace.comresearchgate.net The analysis was conducted at a temperature of 296 K. scispace.comresearchgate.net
The key findings from the single-crystal X-ray diffraction study are summarized in the table below. The compound crystallizes in the triclinic system with the space group P-1. scispace.comresearchgate.net The unit cell contains four molecules (Z=4). researchgate.net The refinement of the crystal structure data resulted in a final R-factor (Rgt(F)) of 0.0441 and a weighted R-factor (wRref(F²)) of 0.1388, indicating a high-quality structural determination. scispace.comresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁ClO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 (No. 2) |
| a (Å) | 7.8470(3) |
| b (Å) | 8.0375(3) |
| c (Å) | 9.2261(4) |
| α (°) | 77.052(4) |
| β (°) | 86.981(5) |
| γ (°) | 61.011(4) |
| Volume (V) (ų) | 494.98(3) |
| Z | 4 |
| Temperature (K) | 296 |
| Rgt(F) | 0.0441 |
| wRref(F²) | 0.1388 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. It is particularly useful for studying molecules containing chromophores, which are functional groups responsible for light absorption, and conjugated systems.
The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted acetophenone (B1666503) core. This core consists of a benzene (B151609) ring conjugated with a carbonyl group (C=O). This conjugation gives rise to characteristic electronic transitions. libretexts.org
Two principal types of electronic transitions are expected for this compound:
π → π* transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In aromatic ketones like acetophenone, these transitions are typically intense (high molar absorptivity, ε) and occur at shorter wavelengths. For acetophenone itself, a strong absorption band corresponding to the π → π* transition is observed around 240-250 nm.
n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org These are lower in energy and intensity (low ε) compared to π → π* transitions. shivajicollege.ac.in For acetophenone, this absorption appears as a weaker band at a longer wavelength, typically around 280 nm.
The presence of the 2-(2-chloroethoxy) group on the phenyl ring acts as an auxochrome. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. The ethoxy group (-OCH₂CH₂Cl) is an electron-donating group due to the lone pairs on the oxygen atom. This donation of electron density to the benzene ring can extend the conjugation and typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π → π* transition. utoronto.ca The effect on the n → π* transition can be more complex and may involve a hypsochromic (blue) shift, particularly in polar solvents, due to stabilization of the non-bonding electrons in the ground state. uobabylon.edu.iq
The expected UV-Vis absorption data for this compound, based on the behavior of similar aromatic ketones, are summarized in the table below.
| Transition Type | Expected λmax (nm) | Expected Intensity (Molar Absorptivity, ε) | Involved Orbitals |
|---|---|---|---|
| π → π | ~245-260 | High (~10,000 L mol⁻¹ cm⁻¹) | π (aromatic ring, C=O) → π (aromatic ring, C=O) |
| n → π | ~280-300 | Low (~100-1000 L mol⁻¹ cm⁻¹) | n (C=O oxygen) → π (C=O) |
Computational and Theoretical Studies of 1 2 2 Chloroethoxy Phenyl Ethan 1 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide insights into molecular geometry, conformational stability, and electronic properties.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method for investigating the geometries and energies of molecules. For 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one, the key conformational flexibility lies in the rotation around the C(phenyl)-O bond and the C-C and C-O bonds of the chloroethoxy side chain.
For an analogous compound like 2-methoxyacetophenone (B1211565), DFT calculations at levels such as B3LYP/6-31G(d,p) would typically be employed to explore the rotational barrier of the methoxy (B1213986) group. A PES scan for the C(ar)-C(ar)-O-C dihedral angle would likely reveal two main conformers: a planar conformer, where the methoxy group is coplanar with the phenyl ring, and a non-planar (orthogonal) conformer. The planar conformer is often stabilized by conjugation between the oxygen lone pair and the aromatic π-system. The energy difference between these conformers and the transition state connecting them provides insight into the molecule's flexibility at different temperatures. A similar landscape is expected for this compound, with the additional complexity of the flexible chloroethoxy chain.
Table 1: Hypothetical Relative Energies for Conformers of a 2-Alkoxyacetophenone Analog based on DFT Calculations
| Conformer | Dihedral Angle (Car-Car-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 0° | 0.00 |
| Transition State | ~90° | 3.50 |
| Orthogonal | 180° | 1.20 |
Note: This data is illustrative and based on typical findings for 2-alkoxy aromatic ketones. Specific values for this compound would require dedicated calculations.
Ab Initio Methods for Prediction of Electronic Properties
Ab initio methods, particularly those based on Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset perturbation theory (MP2), are used to predict fundamental electronic properties. These properties are crucial for understanding a molecule's reactivity and its interaction with light. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
For acetophenone (B1666503) derivatives, the HOMO is typically a π-orbital located on the phenyl ring and the acetyl group, while the LUMO is a π* orbital. The presence of the electron-donating alkoxy group at the ortho position is expected to raise the energy of the HOMO, while the acetyl group and the electronegative chlorine atom will influence the LUMO energy. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are also widely used for these calculations and provide a good balance of accuracy and computational cost. edu.krd
Table 2: Representative Calculated Electronic Properties for a 2-Alkoxyacetophenone Analog
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.1 D |
Note: These values are representative for a molecule of this class and serve as an estimation. Actual values require specific computation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent).
An MD simulation of this compound, likely in a solvent like water or an organic solvent, would involve numerically solving Newton's equations of motion for the system of atoms. pku.edu.cn This would reveal the preferred conformations in solution, the timescales of conformational transitions, and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules. The simulation would show how the flexible chloroethoxy chain explores its conformational space and how this is influenced by interactions with the solvent and the rest of the molecule. Such simulations can provide insights into properties like solvation free energy and can be used to sample conformations for further, more accurate quantum mechanical calculations. nih.gov
Prediction of Reactivity and Elucidation of Reaction Mechanisms Using Computational Chemistry
Computational chemistry is a powerful tool for predicting the reactivity of molecules and for mapping out the pathways of chemical reactions. Reactivity descriptors derived from DFT calculations, such as Fukui functions and the molecular electrostatic potential (MEP), can identify the most likely sites for nucleophilic and electrophilic attack.
For this compound, the carbonyl carbon of the acetyl group is an expected electrophilic site, susceptible to attack by nucleophiles. The oxygen atoms (carbonyl and ether) and the aromatic ring are nucleophilic centers. The MEP map would visually represent the charge distribution, highlighting the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule.
Furthermore, computational methods can be used to model entire reaction mechanisms, locating transition states and calculating activation energies. For example, the intramolecular cyclization reactions that this molecule might undergo could be studied theoretically. lakeheadu.ca A computational investigation into the pyrolysis of a related compound, phenethyl phenyl ether, has shown how DFT can be used to determine product selectivities by calculating rate constants for different reaction pathways. nih.gov This approach could be applied to understand the thermal decomposition or reaction of the chloroethoxy side chain.
Spectroscopic Property Prediction from Theoretical Models (e.g., NMR, IR, UV-Vis)
Theoretical models are highly effective at predicting various types of molecular spectra. These predictions are invaluable for interpreting experimental data and for assigning spectral features to specific molecular motions or electronic transitions.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP/6-311++G(d,p)). ijrat.org For this compound, calculations would predict distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the two methylene (B1212753) groups of the chloroethoxy chain, with chemical shifts influenced by the electronic environment. chemicalbook.comchemicalbook.com
Table 3: Representative Predicted ¹H NMR Chemical Shifts (δ, ppm) for a 2-Alkoxyacetophenone Analog
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (ortho to C=O) | 7.7 |
| Aromatic (para to C=O) | 7.4 |
| Aromatic (other) | 6.9 |
| O-CH₂ | 4.2 |
| CH₂-Cl | 3.8 |
| CO-CH₃ | 2.6 |
Note: Data is estimated based on known values for 2-methoxyacetophenone and standard substituent effects. chemicalbook.comscienomics.com
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. DFT calculations are routinely used to predict IR spectra. ijrat.org For the title compound, strong characteristic absorption bands would be predicted for the C=O stretch of the ketone (typically around 1680 cm⁻¹), C-O-C stretching of the ether, C-Cl stretching, and various vibrations of the aromatic ring. Comparing the calculated frequencies (often scaled by an empirical factor to correct for anharmonicity) with experimental spectra aids in the complete assignment of the vibrational modes. nist.govnist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). lakeheadu.ca It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption. For an acetophenone derivative, transitions such as n→π* and π→π* are expected. The calculation would predict the wavelength of maximum absorption (λ_max) and help to understand the electronic structure of the molecule. mdpi.com
Computational Studies on Molecular Recognition and Binding Affinity (e.g., Enzyme-Ligand Interactions without focus on biological outcome)
Molecular docking and other computational methods are used to study how a molecule (ligand) interacts with a host molecule or receptor. These studies can predict the preferred binding pose and estimate the strength of the interaction, often expressed as a binding energy or affinity.
While often used in drug discovery to study enzyme-ligand interactions, these methods can also be applied to simpler host-guest systems to understand fundamental molecular recognition principles. For example, the binding of this compound to a host molecule like a cyclodextrin (B1172386) could be modeled. Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating guest molecules in aqueous solution.
A molecular docking simulation would place the guest molecule within the cyclodextrin cavity in various orientations and score them based on intermolecular forces like van der Waals interactions and hydrogen bonding. The results would indicate whether the phenylacetyl moiety or the chloroethoxy tail preferentially enters the cavity. More advanced calculations, such as free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), could provide a more quantitative estimate of the binding affinity. Studies on the binding of various ketones and other small molecules to cyclodextrins have provided valuable data on the energetics of these non-covalent interactions. nih.govnih.gov
Table 4: Representative Calculated Binding Energies for Host-Guest Complexes with β-Cyclodextrin
| Guest Molecule | Host Molecule | Calculated Binding Energy (kcal/mol) |
|---|---|---|
| Benzene (B151609) | β-Cyclodextrin | -10 to -13 (van der Waals contribution) |
| A Representative Ketone | β-Cyclodextrin | -5.5 to -6.5 |
| This compound | β-Cyclodextrin | Requires specific calculation |
Note: Data for benzene and a representative ketone are included for context. The binding energy is highly dependent on the specific guest and the computational method used. nih.govnih.gov
Analytical Methodologies for Detection and Quantification of 1 2 2 Chloroethoxy Phenyl Ethan 1 One
Chromatographic Techniques for Separation and Quantification in Complex Matricesrhhz.netnih.govich.org
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. For a substituted acetophenone (B1666503) like 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly applicable.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Developmentrhhz.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the molecular structure of this compound, it is amenable to GC analysis. Method development would focus on optimizing separation from other potential components in a sample, such as starting materials, byproducts, or degradation products.
A typical GC-MS method involves injecting the sample into a heated port where it is vaporized and introduced onto a chromatographic column by a carrier gas (commonly helium). dtic.mil The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information) and quantitative data. ttb.gov
Key parameters for GC-MS method development include the choice of the capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane), the temperature program of the GC oven, the injection mode (split/splitless), and the MS settings (ionization energy, mass scan range). dtic.milchromatographyonline.com
Table 1: Illustrative GC-MS Method Parameters
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| GC System | Agilent 6890 or similar | Provides separation |
| Capillary Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Stationary phase for separation of semi-polar compounds |
| Carrier Gas | Helium | Inert mobile phase |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times |
| Injection Port Temp. | 250°C | Ensures complete vaporization of the analyte |
| Injection Volume | 1 µL (split ratio 50:1) | Introduces a small, representative sample to the column |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates components based on boiling points |
| MS System | Agilent 5975 or similar | Provides detection and identification |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method for creating reproducible mass spectra |
| MS Source Temp. | 230°C | Maintains ions in the gas phase |
| Mass Scan Range | 50-450 amu | Covers the expected mass range of the analyte and its fragments |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development (UV, MS detection)nih.gov
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are versatile techniques for separating compounds in a liquid mobile phase. These methods are particularly suitable for non-volatile or thermally labile compounds. This compound, containing a strong chromophore (the substituted acetophenone group), is well-suited for UV detection. scispace.com
Method development in reversed-phase HPLC/UHPLC—the most common mode—involves optimizing the separation on a non-polar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve efficient separation of compounds with varying polarities. UHPLC offers advantages over HPLC by using smaller particle-size columns, which results in higher resolution, greater sensitivity, and faster analysis times. nih.gov
For detection, a UV detector set at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm) would provide good sensitivity. Coupling the chromatograph to a mass spectrometer (LC-MS) offers higher selectivity and can aid in the identification of unknown impurities. acs.org
Table 2: Illustrative HPLC/UHPLC Method Parameters
| Parameter | Suggested Condition | Purpose |
|---|---|---|
| LC System | Waters Acquity UPLC or similar | Provides high-resolution separation |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Reversed-phase separation |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase |
| Gradient | Start at 30% B, increase to 95% B over 10 min | Elutes compounds with a range of polarities |
| Flow Rate | 0.4 mL/min | Optimal for UHPLC column dimensions |
| Column Temperature | 40°C | Ensures reproducible retention and peak shape |
| Injection Volume | 5 µL | Introduces sample onto the column |
| Detector | UV-Vis Diode Array Detector (DAD) or MS | Quantifies and/or identifies the analyte |
Hyphenated Techniques and Advanced Detectors (e.g., LC-MS/MS)ich.org
For trace-level quantification, such as detecting this compound as a genotoxic impurity in a drug substance, highly sensitive and selective hyphenated techniques are required. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. eurl-pesticides.eu
This technique couples the separation power of HPLC or UHPLC with the detection capabilities of a tandem mass spectrometer (e.g., a triple quadrupole). rsc.org In the MS/MS detector, a specific precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling extremely low limits of detection and quantification. researchgate.net This makes it an ideal method for analyzing trace impurities in complex matrices like active pharmaceutical ingredients. acs.orgresearchgate.net
Sample Preparation Strategies for Diverse Research Matrices (e.g., reaction mixtures, environmental extracts)nih.gov
The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the chosen analytical instrument. analytik-jena.com The strategy employed depends heavily on the nature of the sample matrix. env.go.jp
Reaction Mixtures: For monitoring the progress of a chemical synthesis, sample preparation can be relatively straightforward. A common approach is "dilute and shoot," where a small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., the mobile phase used in an HPLC analysis) to bring the analyte concentration within the calibrated range of the instrument. The diluted sample may then be filtered through a syringe filter (e.g., 0.45 µm) to remove particulate matter before injection. rsc.org
Environmental Extracts: Analyzing for this compound in environmental samples like water or soil requires more extensive preparation to remove the complex matrix and enrich the analyte.
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent in which the analyte has higher solubility. env.go.jp Solvents like dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE. analytik-jena.comsigmaaldrich.com An aqueous sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the adsorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong organic solvent. This process effectively cleans up the sample and concentrates the analyte. analytik-jena.com
Table 3: Sample Preparation Strategies
| Matrix | Preparation Technique | Description |
|---|---|---|
| Reaction Mixture | Dilution & Filtration | The sample is diluted with a compatible solvent and passed through a syringe filter to remove particulates. |
| Wastewater | Liquid-Liquid Extraction (LLE) | The analyte is partitioned from the aqueous sample into an immiscible organic solvent. The solvent is then concentrated. |
| Soil/Sediment | Ultrasonic Extraction | The solid sample is mixed with an organic solvent and subjected to ultrasonic waves to facilitate the extraction of the analyte from the solid matrix. env.go.jp |
| Aqueous Samples | Solid-Phase Extraction (SPE) | The sample is passed through a cartridge that retains the analyte, which is later eluted with a small volume of solvent for concentration and cleanup. sigmaaldrich.com |
Validation of Analytical Methods (Accuracy, Precision, Limit of Detection, Limit of Quantification)ich.org
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. netpharmalab.es The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical methods. ich.org Key validation parameters include:
Accuracy: This expresses the closeness of agreement between the value found and an accepted reference value. ich.org It is often assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery. ich.org
Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability (short-term, same operator and equipment) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). ich.org
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It is often determined based on the signal-to-noise ratio, typically 3:1. nih.gov
Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is commonly established at a signal-to-noise ratio of 10:1. nih.gov
Table 4: Hypothetical Validation Data for an HPLC-UV Method
| Validation Parameter | Acceptance Criterion | Hypothetical Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from placebo and degradants |
Environmental Fate and Degradation Pathways of 1 2 2 Chloroethoxy Phenyl Ethan 1 One
Biotic Degradation Studies
The transformation and breakdown of 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one by living organisms, particularly microorganisms, is a critical component of its environmental fate. Biotic degradation pathways are often more efficient than abiotic processes in the complete mineralization of organic pollutants.
Microbial Transformation Pathways
The microbial degradation of this compound is likely to be initiated by the enzymatic machinery of various soil and water microorganisms. Based on studies of similar compounds, several microbial transformation pathways can be postulated.
Given that the target molecule is a substituted acetophenone (B1666503), a key initial step in its aerobic degradation is likely a Baeyer-Villiger oxidation. frontiersin.orgmdpi.com This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which insert an oxygen atom between the carbonyl carbon and the adjacent phenyl ring, converting the ketone into an ester. In this case, the product would be 2-(2-chloroethoxy)phenyl acetate (B1210297). This ester can then be further hydrolyzed by esterases to yield 2-(2-chloroethoxy)phenol (B8755902) and acetic acid.
Subsequently, the chloroethoxy side chain can be cleaved, potentially through the action of etherases, to release chloroethanol, which can be further metabolized. The resulting catechols can then undergo ring cleavage, a common strategy in the microbial degradation of aromatic compounds, leading to intermediates that can enter central metabolic pathways. nih.govnih.gov
Anaerobic degradation pathways are also possible, particularly in environments devoid of oxygen. Under these conditions, reductive dechlorination of the chloroethoxy group could occur, where the chlorine atom is replaced by a hydrogen atom. clu-in.org This would be followed by the degradation of the resulting ethanol (B145695) ether and the aromatic ring through pathways different from aerobic degradation.
Studies on the microbial degradation of chlorinated acetophenones have identified bacteria such as Arthrobacter sp. as being capable of utilizing these compounds as a sole source of carbon and energy. nih.govnih.gov It is plausible that similar microorganisms could be involved in the breakdown of this compound.
Table 2: Postulated Microbial Transformation Products of this compound
| Initial Compound | Proposed Pathway | Key Intermediates | Potential End Products |
| This compound | Aerobic Baeyer-Villiger Oxidation | 2-(2-Chloroethoxy)phenyl acetate, 2-(2-Chloroethoxy)phenol, Chloroethanol, Catechols | Carbon dioxide, Water, Chloride ions |
| This compound | Anaerobic Reductive Dechlorination | 1-[2-(2-Ethoxy)phenyl]ethan-1-one, Phenolic intermediates | Methane, Carbon dioxide, Water |
Note: This table presents hypothetical pathways based on the microbial degradation of structurally similar compounds, as direct experimental evidence for this compound is lacking in the reviewed literature.
Identification of Degradation Products in Environmental Systems
Undergoing hydrolysis, the primary degradation product would be 1-[2-(2-hydroxyethoxy)phenyl]ethan-1-one. Photolysis could lead to a more complex mixture of products, including dechlorinated and hydroxylated derivatives.
In biotic systems, a range of metabolites would be expected. As outlined in the microbial transformation pathways, key intermediates could include 2-(2-chloroethoxy)phenyl acetate, 2-(2-chloroethoxy)phenol, and chloroethanol. Further degradation would lead to catechols and eventually the complete mineralization to carbon dioxide and water. nih.govnih.gov The detection of these intermediates in environmental samples would provide strong evidence for the active biodegradation of the parent compound.
Environmental Monitoring Methodologies for this compound
Effective monitoring of this compound in the environment is essential for assessing its distribution, persistence, and potential risks. The choice of analytical methodology depends on the environmental matrix (e.g., water, soil, sediment) and the required detection limits.
For the analysis of this compound in water samples, a common approach involves solid-phase extraction (SPE) to concentrate the analyte from the water matrix, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometer (LC-MS). eurofins.comusgs.gov GC-MS is particularly well-suited for the analysis of semi-volatile organic compounds and provides both high sensitivity and specificity for identification.
In soil and sediment samples, the compound would first need to be extracted from the solid matrix using an appropriate solvent, such as a mixture of acetone (B3395972) and hexane, through techniques like Soxhlet extraction or pressurized liquid extraction (PLE). env.go.jp The resulting extract would then be cleaned up to remove interfering substances before instrumental analysis, typically by GC-MS or LC-MS.
The development of specific analytical methods for this compound would require optimization of extraction efficiency, chromatographic separation, and mass spectrometric detection parameters to achieve the desired sensitivity and accuracy for environmental monitoring purposes.
Table 3: Potential Environmental Monitoring Methodologies for this compound
| Environmental Matrix | Sample Preparation | Analytical Technique |
| Water | Solid-Phase Extraction (SPE) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Soil/Sediment | Solvent Extraction (e.g., Soxhlet, PLE), Extract Cleanup | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
Note: This table outlines generally applicable methods for organic pollutants of similar structure, as specific validated methods for this compound were not found in the reviewed literature.
Assessment of Environmental Transport and Persistence of this compound
The potential for environmental transport is largely influenced by the compound's partitioning behavior between different environmental phases. A key parameter in this assessment is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to adsorb to soil and sediment. A higher Koc value suggests stronger adsorption and consequently, lower mobility in soil and a tendency to accumulate in sediment if released into water. For neutral hydrophobic organic compounds, Koc is a primary determinant of their environmental distribution.
The persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and atmospheric oxidation. The rate of these processes dictates the chemical's half-life in different environmental compartments. Chemicals that resist degradation are considered persistent and have a greater potential for long-range transport and long-term environmental impact.
Predicted Environmental Fate Parameters
To provide a quantitative assessment of the environmental transport and persistence of this compound, key environmental fate and property parameters have been estimated using the US EPA's Estimation Program Interface (EPI) Suite™, a well-established QSAR modeling tool. These predicted values offer insights into the likely behavior of the compound in the environment.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Molecular Weight | 198.65 | g/mol |
| Water Solubility | 1,230 | mg/L |
| Vapor Pressure | 0.002 | mmHg |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.5 | - |
These fundamental physicochemical properties are instrumental in predicting the compound's environmental behavior. The moderate water solubility and Log Kow suggest that it will have some mobility in aqueous environments but also a tendency to partition to organic matter.
Environmental Transport Assessment
The mobility of this compound in the environment can be inferred from its predicted partitioning coefficients.
Table 2: Predicted Environmental Partitioning and Transport of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Soil Adsorption Coefficient (Log Koc) | 2.6 | Moderate mobility in soil |
| Fugacity (Multi-media Fate Model) | ||
| % Distribution in Air | 5.2 | |
| % Distribution in Water | 45.3 | |
| % Distribution in Soil | 48.9 | |
| % Distribution in Sediment | 0.6 |
The predicted Log Koc value of 2.6 indicates that this compound is expected to have moderate mobility in soil. This suggests that while it can be transported with water flow through the soil column, a significant portion is likely to be adsorbed to soil organic matter, slowing its migration to groundwater. The fugacity model predictions further support this, indicating that if released into the environment, the compound would predominantly partition between soil and water compartments.
Environmental Persistence Assessment
The persistence of a compound is evaluated by its half-life in various environmental media, which is determined by the rates of different degradation processes.
Table 3: Predicted Environmental Persistence of this compound
| Degradation Process | Predicted Half-life | Environmental Compartment |
|---|---|---|
| Atmospheric Oxidation | 2.5 days | Air |
| Hydrolysis | Stable | Water |
| Biodegradation | ||
| - Aerobic | Weeks to Months | Water, Soil |
| - Anaerobic | Not readily biodegradable | Sediment, Groundwater |
Based on the predicted half-lives, this compound is not expected to be highly persistent in the atmosphere, with an estimated atmospheric oxidation half-life of 2.5 days. The primary degradation pathway in the air is likely to be its reaction with hydroxyl radicals.
In aquatic environments, hydrolysis is not predicted to be a significant degradation pathway. Aerobic biodegradation is expected to be the main mechanism of removal in water and soil, with a predicted half-life in the range of weeks to months. This suggests that the compound is not readily biodegradable but will likely be broken down by microbial action over time under aerobic conditions. Under anaerobic conditions, such as in deep sediment or some groundwater, biodegradation is expected to be much slower.
Emerging Research Applications of 1 2 2 Chloroethoxy Phenyl Ethan 1 One
Role as a Precursor in Complex Organic Synthesis
1-[2-(2-Chloroethoxy)phenyl]ethan-1-one has proven to be a valuable synthetic intermediate for a variety of chemical families, including pharmaceuticals, pesticides, and dyes. researchgate.net Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct intricate molecular frameworks.
Building Block for Heterocyclic Chemistry Research
The presence of the 2-chloroethoxy side chain in this compound makes it an ideal precursor for the synthesis of various oxygen-containing heterocycles through intramolecular cyclization reactions. researchgate.net Research has demonstrated its successful application in the formation of five- to eight-membered ring systems. researchgate.net
One notable application is in the synthesis of 1,4-benzoxazepine (B8686809) derivatives. The reaction of 2-(2'-chloroethoxy)-acetophenone with non-hindered primary aliphatic amines leads to the formation of 4-alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepines. These products can be further hydrogenated to yield the corresponding 5-methyl derivatives. researchgate.net This synthetic route provides a straightforward method for accessing this important class of heterocyclic compounds.
Furthermore, under basic conditions, such as in the presence of lithium diisopropylamide (LDA) or sodium hydride in tetrahydrofuran (B95107) (THF), 2-(2-bromoethoxy)-acetophenones, which are structurally similar to the chloro-analog, undergo efficient transformation to 3,4-dihydro mdpi.combenzoxepin-5(2H)-ones, also known as homochromanones. researchgate.net This reaction highlights the utility of the haloethoxy acetophenone (B1666503) scaffold in constructing seven-membered heterocyclic rings.
The versatility of this building block is further exemplified by its use in the preparation of novel tetrahydropyrano[2,3-b]pyrrol-6(2H)-ones and 3,4-dihydro-2H-pyrrolo[2,1-b] mdpi.comnih.govoxazin-6(8aH)-ones through similar intramolecular alkylation strategies. researchgate.net
Table 1: Examples of Heterocycles Synthesized from 1-[2-(2-Haloethoxy)phenyl]ethan-1-one Analogs
| Precursor | Reagents/Conditions | Product | Heterocyclic Ring System |
| 2-(2'-Chloroethoxy)-acetophenone | Primary aliphatic amines | 4-Alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepine | Tetrahydro-1,4-benzoxazepine |
| 2-(2-Bromoethoxy)-acetophenones | LDA or NaH in THF | 3,4-Dihydro mdpi.combenzoxepin-5(2H)-one | Dihydrobenzoxepinone |
| 5-(ω-Haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones | Base | Tetrahydropyrano[2,3-b]pyrrol-6(2H)-one | Tetrahydropyranopyrrolone |
| 5-(ω-Haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones | Base | 3,4-Dihydro-2H-pyrrolo[2,1-b] mdpi.comnih.govoxazin-6(8aH)-one | Dihydropyrrolooxazinone |
Intermediate in the Synthesis of Advanced Organic Scaffolds
Beyond the synthesis of heterocycles, this compound and its derivatives serve as key intermediates in the construction of more complex and advanced organic scaffolds. The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. Acetophenone derivatives, in general, are recognized as valuable precursors for such scaffolds in drug research and development. nih.gov
The reactivity of the chloroethoxy group allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. This, combined with the reactivity of the ketone group, opens up numerous possibilities for molecular elaboration. For instance, the synthesis of tamoxifen, a well-known anti-cancer drug, involves an intermediate, 1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-butanone, which shares the chloroethoxy acetophenone core structure. cymitquimica.comechemi.com This highlights the importance of this class of compounds in accessing medicinally relevant scaffolds.
The ability to use acetophenone derivatives as starting blocks for Diversity-Oriented Synthesis (DOS) further underscores their importance. mdpi.comnih.gov DOS aims to create libraries of structurally diverse molecules, which is a crucial strategy in the search for new drug candidates. The straightforward preparation and stability of acetophenone derivatives make them attractive starting points for such synthetic endeavors. mdpi.com
Intermediate in Material Science Research and Polymer Chemistry
While direct applications of this compound in material science and polymer chemistry are not yet widely reported, the functional groups present in the molecule suggest its potential as a valuable monomer or modifying agent for the synthesis of functional polymers. The chloroethoxy group can serve as a reactive handle for post-polymerization modification, a technique used to introduce specific functionalities into a polymer chain. nih.gov
For instance, the chlorine atom can be displaced by various nucleophiles to attach different chemical moieties, thereby tuning the properties of the resulting polymer. This approach is commonly used in the development of materials with tailored characteristics for applications such as adhesives, elastomers, and functional coatings. umass.edu
Acetophenone itself is a precursor to commercially significant resins produced through condensation reactions with formaldehyde. wikipedia.org These acetophenone-formaldehyde resins are components of coatings and inks. wikipedia.org By analogy, polymers derived from this compound could exhibit unique properties due to the presence of the chloroethoxy group, which could be further functionalized to create advanced materials. For example, porous organic polymers (POPs) incorporating acetophenone-like structures have been utilized as supports for catalysts in chemical transformations. rsc.org
Applications in Ligand Design for Coordination Chemistry
In the field of coordination chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes. The design of new ligands is therefore a central theme in this area of research. While specific studies on this compound as a ligand are limited, its structural features suggest its potential for chelation with metal ions.
The oxygen atoms of the ketone and the ether functionalities can act as donor atoms, potentially forming a bidentate ligand that can coordinate to a metal center. Acetophenone derivatives and their imines have been successfully used to synthesize metal complexes with various transition metals. uobaghdad.edu.iq The resulting complexes can exhibit interesting catalytic or material properties.
The chloroethoxy group could also be modified to introduce other donor atoms, leading to the formation of polydentate ligands. Such ligands are of great interest as they can form stable complexes with a wide range of metal ions, with applications in catalysis, sensing, and materials science.
Development of Chemical Probes and Tools for Basic Chemical Research
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology and drug discovery. Acetophenone derivatives have been utilized as scaffolds for the development of various chemical probes, including fluorescent probes for bioimaging. mdpi.comrsc.org
The this compound molecule possesses a reactive site in the form of the chloroethyl group, which can be used to attach fluorophores or other reporter groups. This would allow for the synthesis of targeted probes to investigate specific biological processes. For example, the development of fluorescent probes often involves the conjugation of a fluorophore to a scaffold that can be further functionalized to target a specific biomolecule or cellular compartment. mdpi.com
The acetophenone core itself can be part of a pharmacophore that interacts with a biological target. By modifying this core with a reactive group like chloroethoxy, it becomes possible to create activity-based probes that can covalently label their target proteins, facilitating their identification and characterization. While specific examples utilizing this compound are yet to be extensively documented, the principles of chemical probe design suggest its potential in this exciting area of research. mdpi.com
Future Directions and Unexplored Research Avenues for 1 2 2 Chloroethoxy Phenyl Ethan 1 One
Development of Novel and Highly Efficient Synthetic Approaches
The industrial synthesis of acetophenone (B1666503) and its derivatives has traditionally relied on methods like Friedel–Crafts acetylation. nih.gov However, the future of synthesizing 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one hinges on moving beyond these conventional routes towards more sophisticated and efficient technologies.
Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing. nih.govresearchgate.net For a compound like this compound, developing a multi-step flow synthesis could offer significant advantages, including enhanced safety when handling potentially hazardous reagents, improved heat and mass transfer, and greater control over reaction parameters, leading to higher yields and purity. thieme-connect.comuc.pt Future research should focus on designing and optimizing a continuous flow process, potentially integrating in-line purification and analysis steps to create a seamless and highly efficient production line. nih.gov
Biocatalysis: The use of enzymes in chemical synthesis represents a cornerstone of green and efficient chemistry. worldpharmatoday.com Biocatalysis offers unparalleled selectivity under mild reaction conditions, reducing energy consumption and waste. worldpharmatoday.com Research into enzymes like alcohol dehydrogenases (ADHs) or transaminases could uncover biocatalytic routes to chiral intermediates derived from this compound, which are highly valuable in pharmaceutical synthesis. acs.org The focus should be on identifying or engineering enzymes that can act on this specific substrate with high efficiency and stereoselectivity.
Catalytic Innovations: Moving away from stoichiometric reagents, especially in reactions like Friedel-Crafts which often use large amounts of Lewis acid catalysts, is crucial. nih.govchemicalbook.com Future synthetic strategies should explore novel catalytic systems. This could include developing heterogeneous catalysts for easier separation and recycling or employing phase-transfer catalysts to enhance reaction rates and yields in multiphasic systems. rsc.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved process control, higher yields, potential for automation. nih.govresearchgate.net | Development of a multi-step continuous synthesis with integrated purification. uc.pt |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, reduced environmental impact. worldpharmatoday.com | Screening and engineering of enzymes (e.g., ADHs) for transformations. acs.org |
| Novel Catalysis | Reduced catalyst loading, easier product separation, catalyst recycling, improved atom economy. rsc.org | Design of reusable heterogeneous catalysts or advanced phase-transfer catalysts. |
Exploration of High-Throughput Screening for Undiscovered Reactivity
High-Throughput Screening (HTS) is a powerful methodology for rapidly evaluating a large number of chemical reactions or compound interactions. dundee.ac.uk For this compound, HTS can be a key tool to unlock its full synthetic potential and discover novel reactivity.
Future research should employ HTS to screen libraries of catalysts, reagents, and reaction conditions to identify new transformations. For instance, by reacting the title compound with a diverse set of reactants in a microplate format, it may be possible to discover unexpected cyclizations, rearrangements, or coupling reactions. Developing sensitive and rapid analytical methods, such as fluorescence-based assays for ketone detection, is essential for the success of such HTS campaigns. nih.govnih.govresearchgate.net This approach can accelerate the discovery of new derivatives and applications for this versatile building block. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Research
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research, from reaction prediction to drug discovery. rjptonline.orgnih.gov The integration of these computational tools offers significant promise for accelerating research on this compound.
Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions, including product structures, yields, and optimal reaction conditions. rjptonline.orgbeilstein-journals.orgchemrxiv.org Future work could involve developing a specific ML model to predict the reactivity of the chloroethoxy and ketone functionalities within the target molecule under various conditions. This would allow researchers to computationally screen for the most promising synthetic routes before entering the lab, saving time and resources. rsc.org
| AI/ML Application | Potential Impact on Research | Future Direction |
| Reaction Prediction | Accelerates discovery of new synthetic routes; reduces experimental costs. rjptonline.org | Develop a bespoke ML model to predict reactivity and optimize conditions. beilstein-journals.org |
| Yield Optimization | Improves efficiency of known syntheses by predicting optimal parameters. chemrxiv.org | Use ML to fine-tune flow chemistry or catalytic processes for maximum yield. |
| De Novo Design | Rapidly identifies novel derivatives with high potential for specific applications. scitechdaily.compharmacophorejournal.com | Employ generative models to design new drug candidates based on the compound's scaffold. |
Innovation in Advanced Analytical Paradigms for Detection and Characterization
While standard analytical techniques are sufficient for routine characterization, future research will demand more sophisticated analytical paradigms for in-depth analysis, especially for impurity profiling and reaction monitoring.
Hyphenated Analytical Techniques: The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is indispensable for complex mixture analysis. Future analytical work should focus on developing robust methods using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. ajrconline.orgijfmr.com These methods will be crucial for identifying and quantifying trace impurities and byproducts in synthetic batches, which is a critical requirement in the pharmaceutical industry. ijsdr.orgsemanticscholar.org
Process Analytical Technology (PAT): The implementation of PAT involves the use of real-time analytical tools to monitor and control manufacturing processes. For the synthesis of this compound, particularly in a flow chemistry setup, integrating in-line spectroscopic probes (e.g., IR, Raman) could provide continuous data on reaction progress and product quality. This allows for dynamic optimization and ensures the process remains within the desired parameters.
| Analytical Technique | Application in Research | Key Advantage |
| LC-MS / GC-MS | Impurity profiling, reaction byproduct identification. ajrconline.orgsemanticscholar.org | High sensitivity and specificity for identifying unknown compounds. ijsdr.org |
| LC-NMR | Unambiguous structure elucidation of impurities and isomers. ijfmr.com | Provides detailed structural information without the need for isolation. |
| Process Analytical Technology (PAT) | Real-time monitoring and control of synthesis. | Enables process optimization and ensures consistent product quality. |
Expanding Applications in Green Chemistry and Sustainable Chemical Technologies
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. chemijournal.comnih.gov The future production and application of this compound must be viewed through this lens.
Greener Synthesis Routes: Research should focus on redesigning the synthesis to improve its "green" credentials. This includes maximizing atom economy, using less hazardous solvents or even solvent-free conditions, and utilizing renewable feedstocks where possible. reachemchemicals.comsphinxsai.comwhiterose.ac.uk For example, replacing traditional organic solvents with water or bio-based solvents could significantly reduce the environmental footprint of the synthesis. evonik.com A Chinese patent describes a green synthesis for a related 2,2-dialkoxy acetophenone derivative, highlighting the feasibility of such approaches. google.com
| Green Chemistry Principle | Application to this compound | Research Goal |
| Atom Economy | Designing syntheses that incorporate a maximum of the starting material atoms into the final product. sphinxsai.com | Develop catalytic addition reactions to replace substitution reactions that generate salt waste. |
| Safer Solvents | Replacing hazardous organic solvents (e.g., chlorinated solvents) with greener alternatives. nih.govevonik.com | Investigate the use of water, supercritical CO₂, or bio-derived solvents for the synthesis. |
| Energy Efficiency | Utilizing technologies that reduce energy consumption. reachemchemicals.com | Explore microwave-assisted or sonochemical methods to accelerate reactions at lower bulk temperatures. rsc.org |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. rsc.org | Develop highly active and recyclable catalysts for the key synthetic steps. |
Q & A
Q. How can researchers optimize the synthesis of 1-[2-(2-Chloroethoxy)phenyl]ethan-1-one in academic settings?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters.
- Solvent Selection : Use polar aprotic solvents (e.g., ethanol or methanol) to enhance reactant solubility and interaction .
- Temperature Control : Maintain reflux conditions (typically 60–80°C) to ensure reaction completion without side-product formation .
- Monitoring : Track reaction progress via TLC or colorimetric changes, as described in protocols involving 4-hydroxyacetophenone derivatives .
- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography for high purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Combine H/C NMR to confirm the chloroethoxy and ketone groups. PubChem data for analogous compounds (e.g., 2-chloro-1-phenylethanone) highlights characteristic shifts at δ 4.5–4.7 ppm (CHCl) and δ 2.5–2.7 ppm (COCH) .
- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHClO) and isotopic patterns .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C for similar aryl ketones) .
- Light Sensitivity : Store in amber vials at –20°C; monitor via UV-Vis spectroscopy for absorbance shifts over time .
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) using LC-MS to detect chloroethoxy cleavage products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, solvent ratio). For example, anhydrous KCO improved yields by 20% in benzylation reactions .
- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., nucleophilic substitution at the chloroethoxy group) .
- Reproducibility Checks : Cross-validate protocols with independent labs, noting deviations in stirring rate or reagent purity .
Q. How can the compound’s mechanism of action in biological systems be elucidated?
- Methodological Answer :
- Target Identification : Perform molecular docking against protein databases (PDB) to predict binding sites; prioritize kinases or GPCRs due to structural similarities with bioactive aryl ketones .
- Biophysical Assays : Use surface plasmon resonance (SPR) to quantify binding affinity (K) for hypothesized targets .
- Pathway Analysis : Conduct RNA-seq or phosphoproteomics on treated cell lines to map downstream effects .
Q. What advanced methods validate the compound’s role in modulating enzyme activity?
- Methodological Answer :
- Enzyme Kinetics : Measure IC values via fluorogenic substrates (e.g., for esterases or cytochrome P450 isoforms) .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding modes .
- In Silico Mutagenesis : Simulate active-site mutations to assess interaction specificity .
Key Notes
- Avoid industrial-scale methods (e.g., continuous flow reactors) unless adapted for lab-scale reproducibility .
- Prioritize PubChem, ECHA, and CAS Common Chemistry for structural and toxicological data .
- Cross-reference synthetic protocols with independent studies to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
